Tizoxanide-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

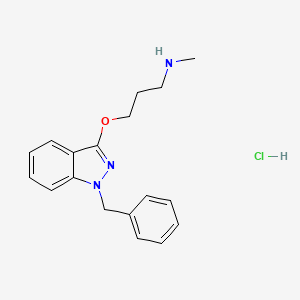

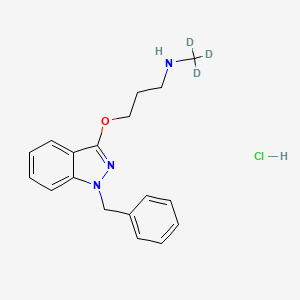

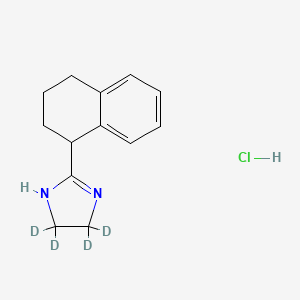

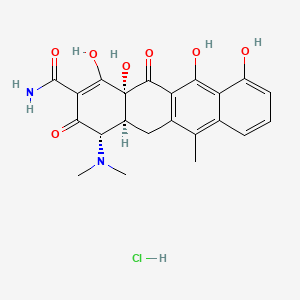

Tizoxanide-d4 is the deuterium labeled Tizoxanide . Tizoxanide is the active metabolite of Nitazoxanide, which is a thiazolide anti-infective compound against anaerobic bacteria, protozoa, and a range of viruses . Tizoxanide has anti-HIV-1 activities .

Synthesis Analysis

Tizoxanide D4 is a deuterated isotopologue of tizoxanide, which is a potent anti-protozoal drug used to treat gastrointestinal infections caused by protozoa such as Giardia lamblia and Cryptosporidium parvum . Tizoxanide D4 is used as a stable isotope internal standard for quantitative analysis of tizoxanide in biological samples, as it allows for accurate and precise quantification of tizoxanide levels in plasma, urine, and feces .Molecular Structure Analysis

The molecular formula of this compound is C10H7N3O4S . It is a derivative of nitazoxanide, which is a prodrug that is rapidly metabolized in vivo to tizoxanide . Tizoxanide D4 is a deuterated analog of tizoxanide, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium atoms .Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of tizoxanide . Tizoxanide is an active metabolite of the antiparasitic nitazoxanide . Tizoxanide is formed from nitazoxanide via deacetylation of nitazoxanide in the stomach .Physical and Chemical Properties Analysis

The molecular weight of this compound is 269.27 g/mol . It is a derivative of nitazoxanide, which is a prodrug that is rapidly metabolized in vivo to tizoxanide . Tizoxanide D4 is a deuterated analog of tizoxanide, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium atoms .作用机制

Tizoxanide-d4, also known as Tizoxanide D4, is a deuterium-labeled variant of Tizoxanide . Tizoxanide is the active metabolite of Nitazoxanide, a thiazolide anti-infective compound with a broad spectrum of action against various pathogens, including parasites, bacteria, and viruses .

Target of Action

Tizoxanide primarily targets anaerobic microbes, protozoa, helminths, and viruses . It has been shown to be effective against a range of extracellular and intracellular pathogens .

Mode of Action

The most widely accepted mechanism of action for Tizoxanide involves the disruption of energy metabolism in anaerobic microbes by inhibiting the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic protozoa, Tizoxanide induces lesions in the cell membranes and depolarizes the mitochondrial membrane .

Biochemical Pathways

Tizoxanide affects several biochemical pathways. It has been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway in RAW264.7 macrophage cells . Additionally, it has been found to suppress the activation of the NF-κB and MAPK signaling pathways in LPS-treated macrophage cells .

Pharmacokinetics

Tizoxanide is absorbed from the gastrointestinal tract, with approximately one-third of the oral dose excreted in urine and two-thirds excreted in feces . It is also known to significantly inhibit protein binding of warfarin, increasing the free fraction of warfarin in the plasma .

Result of Action

Tizoxanide has a broad range of molecular and cellular effects. It promotes the conversion of LC3-I to LC3-II, the formation of autophagy vacuoles, and the degradation of SQSTM1/p62 in a concentration- and time-dependent manner in RAW264.7 cells . It also inhibits the production of pro-inflammatory cytokines and suppresses the activation of the NF-κB and MAPK signaling pathways in LPS-treated macrophage cells .

Action Environment

The action, efficacy, and stability of Tizoxanide can be influenced by various environmental factors. For instance, the matrix in which Tizoxanide is present can impact its quantification, with minimal impact of matrix effects observed when quantifying Tizoxanide in multiple matrices

安全和危害

未来方向

生化分析

Biochemical Properties

Tizoxanide-d4 interacts with various enzymes, proteins, and other biomolecules. It is an active metabolite of Nitazoxanide, which is rapidly broken down to this compound upon administration . It is known to have anti-HIV-1 activities .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the production of pro-inflammatory cytokines in LPS-treated macrophage cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of the NF-κB and the MAPK signaling pathways in LPS-treated macrophage cells . It also inhibits the phosphorylation of IKK-α and degradation of IκB by LPS in macrophage cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found that this compound plasma concentrations achieve antiviral levels after administration of the approved dose . Higher doses are expected to be needed to maintain these concentrations across the dosing interval in the majority of patients .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed from Nitazoxanide via deacetylation of Nitazoxanide in the stomach . It is active against M. tuberculosis and reduces the growth of disease-causing parasites .

属性

IUPAC Name |

2,3,4,5-tetradeuterio-6-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTZUTSGGSRHQF-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)